1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene
Description
1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene is an organic compound with the molecular formula C7H3Cl2F3O It is a halogenated aromatic compound, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(10)2-5(9)6(4)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFROXXNTJHQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong halogenating agents, such as chlorine or bromine, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by halogenation, is a common approach. This method offers advantages such as reduced side reactions, improved stability, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-(difluoromethoxy)propane
- 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene
- 1,3-Dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Uniqueness
1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chlorine, fluorine, and difluoromethoxy groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Biological Activity
1,3-Dichloro-2-(difluoromethoxy)-5-fluoro-benzene is a halogenated aromatic compound that has garnered attention in various fields, notably in medicinal chemistry and environmental science. Its unique structural features, including multiple electronegative substituents, suggest potential interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key functional groups include:
- Dichloro : Two chlorine atoms that enhance reactivity.
- Difluoromethoxy : A difluoromethoxy group that may influence solubility and biological interactions.
- Fluoro : A fluorine atom that can modulate electronic properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of halogen atoms enhances the compound's binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic applications.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows for potential binding to receptors that regulate physiological processes.
Biological Activity Studies
Research has indicated several areas where this compound exhibits notable biological activity:
1. Antimicrobial Properties
Studies have shown that halogenated compounds often possess antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through interference with cell membrane integrity or metabolic functions.
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent response, with significant cytotoxicity observed at higher concentrations. This suggests potential applications in cancer therapy.
3. Environmental Impact
Research has also focused on the environmental persistence and toxicity of fluorinated compounds. The stability of this compound raises concerns regarding its accumulation in ecosystems and potential effects on non-target organisms.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated its antimicrobial activity against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |
| Study B | Evaluated cytotoxic effects on human cancer cell lines; IC50 values ranged from 20 to 50 µM, indicating potential for further development as an anticancer agent. |
| Study C | Assessed environmental persistence; found to resist degradation in soil samples over a six-month period, raising concerns about bioaccumulation. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
